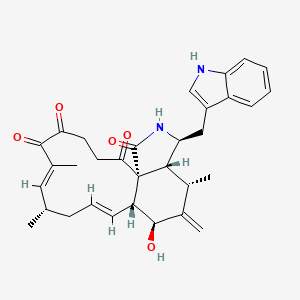

isochaetoglobosin D

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H36N2O5 |

|---|---|

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

(1R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,5,6,20-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25,28,30,33,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,28-,30+,32+/m0/s1 |

Clave InChI |

PTPJKVDJLHYTML-XANHDBJGSA-N |

SMILES isomérico |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |

SMILES canónico |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

Origen del producto |

United States |

Advanced Structural Characterization and Reassessment of Isochaetoglobosin D

Methodologies for Initial Structural Elucidaion of Isochaetoglobosin D

The initial identification of this compound, like other cytochalasan alkaloids, was accomplished through a combination of powerful analytical techniques. Fungi, such as those from the genus Chaetomium, are known producers of these metabolites. scribd.com When a new or known compound is isolated from a fungal culture, its structure is typically determined by comparing its spectroscopic data with that reported in existing literature. researchgate.netmdpi.commdpi.commdpi.com

The primary methods for the initial structural determination involve mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov High-resolution mass spectrometry provides a precise molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to piece together the complex molecular architecture and relative stereochemistry. nih.gov For instance, this compound was identified among other known compounds from the fungus Emericellopsis sp. by comparing its High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and NMR data with previously published values. researchgate.netmdpi.com

Elucidation of Biosynthetic Pathways and Genetic Control of Isochaetoglobosin D

Fungal Bioprospecting and Producing Organisms of Isochaetoglobosin D

The fungus Chaetomium globosum is a primary and prolific producer of chaetoglobosins, including this compound. researchgate.net Bioprospecting efforts have successfully isolated various strains of C. globosum from a range of ecological niches, particularly marine and other extreme environments, which have proven to be rich sources of these bioactive metabolites. researchgate.netnih.gov

Specific strains of C. globosum that have been identified as producers of this compound and related cytochalasans include:

Chaetomium globosum QEN-14 : An endophytic fungus isolated from the marine green alga Ulva pertusa. Chemical investigation of its cultures led to the isolation of this compound alongside several new cytoglobosins. scispace.comcapes.gov.brnih.gov

Chaetomium globosum MCCC 3A00607 : This strain was isolated from deep-sea sediments collected at a depth of 2500 meters in the Indian Ocean. mdpi.comnih.gov Analysis of its metabolites confirmed the production of this compound, among other known and novel cytochalasans. mdpi.comnih.govresearchgate.net

Chaetomium globosum SNSHI-5 : Isolated from an extreme environment, this fungal strain was also found to produce novel cytochalasan derivatives. tandfonline.com The exploration of such unique environments highlights the potential for discovering new chemical diversity within this compound class. rsc.org

The consistent isolation of this compound from C. globosum strains inhabiting diverse and often challenging environments underscores the fungus's robust metabolic capabilities.

Table 1: Selected Chaetomium globosum Strains Producing this compound

| Strain Name | Isolation Source | Environment Type | Associated Cytochalasans |

|---|---|---|---|

| QEN-14 | Marine green alga (Ulva pertusa) scispace.comnih.gov | Marine (Endophytic) | This compound, Cytoglobosins A-G, Chaetoglobosin Fex scispace.comcapes.gov.brnih.gov |

| MCCC 3A00607 | Deep-sea sediment (-2500 m) nih.gov | Marine (Deep-Sea) | This compound, Cytoglobosins B, C, H, I, Chaetoglobosins B, E, F, Fex mdpi.comnih.gov |

| kz-19 | Mangrove-associated nih.gov | Marine (Endophytic) | Phychaetoglobins A–D and twelve known cytochalasans nih.gov |

| SNSHI-5 | Not specified tandfonline.com | Extreme Environment | Isochaetoglobosin Db, Cytoglobosin Ab tandfonline.com |

While Chaetomium is a prominent source of chaetoglobosins, the broader cytochalasan family of metabolites is produced by a wide array of fungal genera across different taxonomic orders, primarily within the Ascomycota phylum. rsc.orgtandfonline.comresearchgate.net The identification of these genera is crucial for understanding the distribution and evolution of the biosynthetic pathways. tandfonline.com Co-culturing different fungi, such as Aspergillus flavipes and Chaetomium globosum, has also been shown to induce the production of new and more functionalized cytochalasans. tandfonline.comacs.org

Table 2: Fungal Genera Known to Produce Cytochalasan Alkaloids

| Fungal Genus | Reference |

|---|---|

| Aspergillus | rsc.orgnih.gov |

| Penicillium | researchgate.netnih.gov |

| Phomopsis | rsc.orgnih.gov |

| Xylaria | tandfonline.comresearchgate.net |

| Diaporthe | tandfonline.comresearchgate.net |

| Zygosporium | researchgate.netnih.gov |

| Rosellinia | researchgate.netnih.gov |

| Metarrhizium | nih.gov |

| Periconia | rsc.org |

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Biosynthesis

The biosynthesis of this compound and other cytochalasans is a hallmark example of a hybrid metabolic pathway that merges polyketide and non-ribosomal peptide synthesis. nih.govrsc.org This process is orchestrated by large, multifunctional enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrids. researchgate.netresearchgate.netresearchgate.net

The biosynthesis initiates on the PKS module of the hybrid enzyme. researchgate.net The PKS functions iteratively to assemble a polyketide chain from simple acyl-CoA precursors, typically acetate (B1210297) and malonate units. rsc.org The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain within the PKS module. biorxiv.org

Once the polyketide chain reaches its genetically determined length and state of reduction, it is not released but is instead transferred to the adjacent NRPS module. rsc.orgrsc.org The NRPS module is responsible for recognizing, activating, and incorporating a specific amino acid. biorxiv.org In the case of chaetoglobosins, this amino acid is typically tryptophan. beilstein-journals.org The NRPS module contains an adenylation (A) domain that selects and activates the amino acid as an aminoacyl-adenylate, and a thiolation (T) or peptidyl carrier protein (PCP) domain that tethers the activated amino acid. nih.gov A condensation (C) domain then catalyzes the formation of an amide bond, linking the PKS-derived chain to the amino acid, creating the final hybrid molecule. nih.govbiorxiv.org

The formation of the characteristic tricyclic structure of cytochalasans—a perhydro-isoindolone core fused to a macrocycle—is a complex process involving several key enzymatic steps following the PKS-NRPS assembly. rsc.orgnih.gov The biosynthetic gene clusters (BGCs) for chaetoglobosins and other cytochalasans encode the core enzymes necessary for this transformation. rsc.orgnih.gov

The key steps and enzymes are:

PKS-NRPS Hybrid Synthesis : The hybrid enzyme (e.g., CheA in the chaetoglobosin cluster) synthesizes the linear polyketide-amino acid precursor. nih.govualberta.ca This process is supported by a partner enzyme, a trans-acting enoyl reductase (trans-ER, e.g., CheB), which is essential for the PKS-NRPS to function correctly. rsc.orgnih.gov

Reductive Release : A C-terminal reductase (R) domain on the PKS-NRPS enzyme releases the completed hybrid molecule as a reactive aldehyde. rsc.orgnih.gov

Cyclization Cascade : The released linear aldehyde is highly unstable and undergoes a series of cyclizations. This is proposed to involve a Knoevenagel condensation to form a pyrrolinone ring, which acts as a dienophile. rsc.org

Diels-Alder Reaction : An intramolecular [4+2] cycloaddition (Diels-Alder reaction) occurs between the dienophile and a diene present in the polyketide tail. nih.govnih.gov This crucial step forges the bicyclic perhydro-isoindolone core and simultaneously forms the large macrocyclic ring, establishing the hallmark scaffold of the cytochalasan family. rsc.orgnih.gov This reaction may occur spontaneously or be catalyzed by a dedicated Diels-Alderase enzyme found within the gene cluster. nih.gov

Table 3: Core Enzymes in the Chaetoglobosin Biosynthetic Gene Cluster

| Gene | Enzyme/Protein | Predicted Function | Reference |

|---|---|---|---|

| cheA | PKS-NRPS Hybrid Synthase | Synthesizes the hybrid polyketide-tryptophan backbone. | researchgate.netnih.govnih.gov |

| cheB | trans-Enoyl Reductase (ER) | Works in concert with CheA to control reduction steps during polyketide synthesis. | researchgate.netnih.gov |

| Not specified | Diels-Alderase | May catalyze the intramolecular [4+2] cycloaddition to form the core ring system. | rsc.orgnih.gov |

The initial scaffold formed by the Diels-Alder reaction, often a prochaetoglobosin intermediate, is subjected to a series of post-modification reactions. nih.gov These reactions are catalyzed by "tailoring enzymes," which are also encoded within the biosynthetic gene cluster. rsc.org These enzymes introduce oxidative modifications such as hydroxylations, epoxidations, and rearrangements, which are critical for generating the vast structural diversity observed within the cytochalasan family. rsc.orgrsc.orguni-hannover.de

Key tailoring enzymes and their functions include:

Cytochrome P450 Monooxygenases (P450s) : These enzymes (e.g., CheD, CheG) are responsible for introducing hydroxyl groups at specific positions on the macrocycle and the isoindolone core. rsc.orgscispace.com

Flavin-dependent Monooxygenases (FMOs) : This class of enzymes can perform various oxidations. scispace.com

Baeyer-Villiger Monooxygenases (BVMOs) : These specialized enzymes are responsible for inserting an oxygen atom into the macrocycle to form a lactone or a cyclic carbonate, features seen in many cytochalasans like cytochalasin E. rsc.orgnih.gov

These oxidative modifications are not random; they are regioselective and stereoselective, leading to the formation of specific, stable, and bioactive final products like this compound. nih.gov The combination of a flexible PKS-NRPS assembly line and a diverse suite of tailoring enzymes allows fungi like C. globosum to produce a remarkable array of structurally complex and diverse cytochalasans from a common biosynthetic origin. rsc.org

The biosynthesis of chaetoglobosins, a class of fungal metabolites to which this compound belongs, is a complex process orchestrated by a dedicated set of genes. Understanding this genetic blueprint is crucial for comprehending the formation of their intricate molecular architecture.

Biosynthetic Gene Cluster (BGC) Analysis: Identification and Characterization of che Gene Clusters

The genetic foundation for the biosynthesis of chaetoglobosins, including this compound, is located in a contiguous set of genes known as a biosynthetic gene cluster (BGC). The first such cluster for this family of compounds, designated the che cluster, was identified and characterized in the fungus Penicillium expansum. rsc.orgresearchgate.net This discovery was a significant step, revealing that the core enzymes responsible for producing the cytochalasan scaffold are grouped together on the chromosome, allowing for coordinated regulation.

Subsequent genomic investigations have identified homologous che gene clusters in other producing organisms, most notably Chaetomium globosum, a well-known producer of chaetoglobosin A. mdpi.comresearchgate.net In P. expansum, the identified cluster consists of seven genes (cheA through cheG). rsc.orgresearchgate.net Similarly, analysis of the C. globosum genome revealed a corresponding cluster responsible for its chaetoglobosin production. researchgate.netnih.gov The core of this cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene, which is characteristic of cytochalasan biosynthesis. researchgate.netmdpi.com The identification of these clusters was accomplished through a combination of bioinformatics analysis and experimental validation, including RNA-mediated gene silencing, which confirmed the cluster's role in chaetoglobosin production. rsc.orgresearchgate.net

Interestingly, detailed spectroscopic and biosynthetic analysis has led to a proposed structural revision for the compound originally identified as isochaetoglobosin Db. researchgate.net Based on NMR data and biosynthetic considerations, it has been suggested that its structure is identical to that of penochalasin C. researchgate.net This highlights the importance of biosynthetic pathway analysis in the correct structural elucidation of complex natural products.

Functional Annotation of Genes within the this compound Biosynthetic Pathway

Functional annotation provides insight into the specific role of each gene within the BGC. The che cluster contains genes for the assembly of the core structure and for subsequent chemical modifications. rsc.orgmdpi.com The central enzyme is encoded by the cheA gene, a large, multidomain PKS-NRPS hybrid. This enzyme is responsible for assembling the polyketide chain and incorporating the amino acid precursor, typically tryptophan, to form the fundamental chaetoglobosin scaffold. rsc.orgmdpi.com

Other genes within the cluster perform essential tailoring functions. For instance, cheB encodes a standalone enoyl reductase, which works in conjunction with the PKS-NRPS. rsc.org The cluster also contains genes for oxidative enzymes, such as cytochrome P450 monooxygenases (encoded by cheD and cheG in P. expansum) and a flavin-dependent monooxygenase (cheE), which are responsible for introducing hydroxyl groups and other modifications that create the diverse array of chaetoglobosin analogues. rsc.org

The table below summarizes the key genes and their putative functions as identified in the chaetoglobosin biosynthetic gene clusters.

| Gene | Putative Function | Organism(s) | Reference(s) |

| cheA | Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS); synthesizes the core scaffold. | P. expansum, C. globosum | rsc.orgmdpi.com |

| cheB | Standalone Enoyl Reductase (ER); involved in polyketide chain modification. | P. expansum | rsc.org |

| cheC | Putative C6 Transcription Factor; involved in regulation. | P. expansum | rsc.orgresearchgate.net |

| cheD | Cytochrome P450 Oxygenase; involved in tailoring reactions (oxidation). | P. expansum | rsc.org |

| cheE | Flavin-dependent Monooxygenase (FMO); involved in tailoring reactions. | P. expansum | rsc.org |

| cheF | Putative C6 Transcription Factor; involved in regulation. | P. expansum | rsc.orgresearchgate.net |

| cheG | Cytochrome P450 Oxygenase; involved in tailoring reactions. | P. expansum | rsc.org |

| CgcheR (CgTF1) | Zn(II)2Cys6 Transcription Factor; pathway-specific positive regulator. | C. globosum | researchgate.netnih.govmdpi.comfrontiersin.org |

This table is based on data from P. expansum and C. globosum and represents the general functions within chaetoglobosin clusters.

Gene Expression Profiling and Transcriptional Regulation of Biosynthesis

The production of this compound and related compounds is tightly controlled at the transcriptional level. nih.govmdpi.com Gene expression profiling studies, often using techniques like quantitative real-time PCR (qRT-PCR), reveal how the expression of biosynthetic genes changes under different conditions. mdpi.comfrontiersin.org This regulation is managed by a hierarchy of transcription factors.

Within the che cluster in Chaetomium globosum, a key pathway-specific transcription factor, CgcheR, has been identified. nih.govmdpi.com Gene disruption experiments have shown that deleting CgcheR completely abolishes the production of chaetoglobosin A. nih.gov Conversely, overexpression of CgcheR leads to a significant increase in production. nih.gov Transcriptional analysis confirmed that CgcheR positively regulates the expression of the other genes within the che cluster. nih.govfrontiersin.org

In addition to pathway-specific regulators, global regulators that affect broad aspects of fungal metabolism also influence chaetoglobosin biosynthesis. The well-studied global regulator LaeA has been shown to positively regulate the chaetoglobosin gene cluster. frontiersin.orgfrontiersin.org Overexpression of laeA can upregulate the expression of the che cluster genes, leading to increased yields. frontiersin.org Conversely, other regulators can act as repressors. For example, the transcription factor CgXpp1 has been identified as an indirect negative regulator of chaetoglobosin A production in C. globosum. mdpi.comnih.gov Knocking out the CgXpp1 gene resulted in significantly increased transcription levels of the key biosynthetic genes and the positive regulator CgcheR. mdpi.com

Strategies for Chemoenzymatic Synthesis and Semi-synthesis Inspired by Biosynthetic Insights

Insights gained from the elucidation of biosynthetic pathways provide a roadmap for developing chemoenzymatic and semi-synthetic strategies to produce novel or rare chaetoglobosins. nih.govnih.gov By understanding the specific enzymatic transformations that occur in nature, chemists can design synthetic routes that are more efficient and stereoselective. nih.govmdpi.com

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry. nih.gov For example, a key step in chaetoglobosin biosynthesis is the intramolecular Diels-Alder cycloaddition that forms the characteristic fused ring system. Knowledge of this enzymatic step can inspire the use of biocatalysts or biomimetic approaches to achieve this transformation in the lab.

A practical application of this concept is found in semi-synthesis, where a readily available natural product is used as a starting material for chemical modification. nih.gov A notable example is the effective biomimetic transformation of chaetoglobosin C or chaetoglobosin A into other complex analogues. nih.gov This strategy leverages the core scaffold already assembled by the fungus and uses chemical reactions to perform modifications that mimic or extend the natural tailoring steps. For instance, an effective semi-synthesis of penochalasin K, which bears an unusual six-cyclic fused ring system, was developed from chaetoglobosin C and chaetoglobosin A. nih.gov This process, inspired by the connectivity observed in the natural product, provides a simple method for creating new, complex chaetoglobosins from more abundant precursors. nih.govjst.go.jp

Biological Activities and Molecular Mechanisms of Action of Isochaetoglobosin D

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Isochaetoglobosin D, a member of the cytochalasan class of fungal metabolites, has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govnih.gov These compounds are characterized by a perhydro-isoindolone moiety, a macrocyclic ring, and a 10-(indol-3-yl) group. nih.gov The biological activities of cytochalasans, including this compound, have been a subject of interest in the search for novel anticancer agents. nih.govrsc.org

In Vitro Cytotoxicity Evaluation in Human and Murine Cancer Cell Lines (e.g., LNCaP, B16F10, A-549, HepG2, H292)

The cytotoxic potential of this compound has been evaluated against several human and murine cancer cell lines. In a study, this compound was among the known compounds isolated from the deep-sea-derived fungus Chaetomium globosum. While the study highlighted the significant antiproliferative activity of chaetoglobosin E against LNCaP (human prostate cancer) and B16F10 (mouse melanoma) cells, it also noted that most of the isolated cytochalasans, including by extension this compound's class, showed potent antiproliferative activity on these cell lines, with IC50 values generally below 10 μM. nih.gov Specifically for LNCaP cells, several related compounds exhibited IC50 values ranging from 0.62 μM to 7.78 μM. nih.gov

Further research has documented the cytotoxic effects of this compound and its analogs against other cancer cell lines. For instance, an analog, isochaetoglobosin Db, was reported to have promising cytotoxicity against H292 human lung cancer cells with an IC50 value of 3.5 μM. rsc.org The cytotoxic activities of related cytochalasans have also been observed against A-549 (human lung carcinoma) and HepG2 (human liver cancer) cell lines. rsc.orgnih.gov For example, some cytochalasan derivatives displayed potent cytotoxicity against A549 and HepG2 cells with IC50 values ranging from 0.76 to 7.52 μmol L−1 and 4.17 to 23.41 μmol L−1, respectively. rsc.org

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cell Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Isochaetoglobosin Db | H292 | Human Lung Cancer | 3.5 | rsc.org |

| Cytochalasan Analogues | A549 | Human Lung Carcinoma | 0.76 - 23.41 | rsc.org |

| Cytochalasan Analogues | HepG2 | Human Liver Cancer | 4.17 - 23.41 | rsc.org |

| Cytochalasan Analogues | LNCaP | Human Prostate Cancer | <10 | nih.gov |

| Cytochalasan Analogues | B16F10 | Mouse Melanoma | <10 | nih.gov |

Molecular Mechanisms Underlying Cytotoxicity

The cytotoxic effects of this compound and other cytochalasans are attributed to their interaction with fundamental cellular processes, primarily the actin cytoskeleton, and their ability to induce programmed cell death.

Cytochalasans are well-established inhibitors of actin polymerization. nih.govmdpi.com The actin cytoskeleton is a dynamic network crucial for numerous cellular functions, including cell motility, morphology, and division. dovepress.com By interfering with actin dynamics, cytochalasans can disrupt these essential processes, leading to cell death.

The primary mechanism of action for many cytochalasans is their ability to bind to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new actin monomers and thus inhibits filament elongation. nih.govmdpi.com This disruption of F-actin polymerization alters the cellular architecture and can trigger downstream signaling pathways that lead to apoptosis. mdpi.com While the direct binding affinity and specific effects of this compound on actin polymerization are part of the broader understanding of the cytochalasan class, detailed studies focusing solely on this specific compound are less common. nih.gov However, the well-documented action of its chemical relatives strongly suggests a similar mechanism. nih.govfrontiersin.org

The disruption of the actin cytoskeleton by cytochalasans is a significant cellular stressor that can lead to the induction of apoptosis, or programmed cell death. frontiersin.org Apoptosis is a regulated process essential for removing damaged or unwanted cells and is a key target for many anticancer therapies. nih.govnih.gov

Studies on related cytochalasans have shown that their cytotoxic activity is often mediated through the activation of apoptotic pathways. For example, chaetoglobosin E was found to induce apoptosis in LNCaP cells. nih.gov The induction of apoptosis by cytotoxic agents can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com While the specific apoptotic pathways triggered by this compound have not been extensively detailed in the reviewed literature, its classification as a cytochalasan suggests that its cytotoxic effects are, at least in part, due to the induction of apoptosis following actin cytoskeleton disruption. nih.govfrontiersin.org

Beyond their direct effects on the actin cytoskeleton, cytochalasans may influence other cellular targets and signaling cascades, contributing to their cytotoxic profile. nih.govresearchgate.net The intricate network of cellular signaling pathways can be affected by the profound morphological and structural changes induced by actin polymerization inhibitors. dovepress.commdpi.com

Research into related compounds has suggested that cytochalasans can modulate various signaling pathways, although the precise mechanisms are not always fully elucidated. nih.gov For instance, the anti-inflammatory potential of a related compound, chaetoglobosin Fex, was proposed to be linked to its ability to regulate the phosphorylation of key signaling proteins like ERK1/2, JNK1/2, and p38, and to inhibit NF-κB. researchgate.net The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer, is another potential target for cytotoxic compounds. mdpi.com The disruption of the cellular architecture by this compound could potentially impact such survival pathways, further contributing to its antiproliferative effects. However, specific investigations into the effects of this compound on these signaling cascades are not extensively covered in the available literature.

Antifungal Activities

In addition to their anticancer properties, cytochalasans, the class of compounds to which this compound belongs, have also been recognized for their antifungal activities. nih.govrsc.org Fungal infections pose a significant health threat, and the search for new antifungal agents is ongoing. nchu.edu.twscielo.brajol.info

The antifungal properties of various Chaetomium species, the fungal genus from which this compound is often isolated, have been reported. nio.res.incabidigitallibrary.org While the specific antifungal activity of this compound is not as extensively documented as its cytotoxic effects, the broader class of cytochalasans has shown promise in this area. rsc.org The mechanism of antifungal action is often related to the disruption of the fungal cell wall or membrane integrity, or interference with essential cellular processes, similar to their effects on cancer cells. nchu.edu.twsilae.it Given that the actin cytoskeleton is also a vital component of fungal cells, it is plausible that the antifungal activity of this compound is mediated through the inhibition of actin polymerization, mirroring its mechanism in cancer cells.

Spectrum of In Vitro Antifungal Activity against Fungal Pathogens

This compound, a member of the chaetoglobosin family of cytochalasan alkaloids, has been evaluated for its antifungal properties. Research indicates that this compound and its analogues exhibit inhibitory activity against a range of fungal species, including significant plant pathogens.

Specifically, this compound has demonstrated notable activity against the plant pathogenic fungus Rhizoctonia solani, with a reported Minimum Inhibitory Concentration (MIC) of 12.11 µM researchgate.net. Further studies on related chaetoglobosins, isolated from the endophytic fungus Chaetomium globosum, have shown significant growth inhibition against other plant pathogens. For instance, chaetoglobosins A, C, D, E, and G were active against Rhizopus stolonifer and Coniothyrium diplodiella at a concentration of 20 μ g/disc nih.gov. Chaetoglobosin A, a closely related analogue, was found to have an MIC between 9.45 and 10.50 μg/mL against Fusarium sporotrichioides nih.gov. Another study reported that chaetoglobosin D was active against Cladosporium resinae and Trichophyton mentagrophytes acs.org.

However, the activity of chaetoglobosins against human fungal pathogens appears to be more variable. A study investigating chaetoglobosin P found it had an MIC of 12.5 μg/mL against Aspergillus fumigatus but was significantly less active against Candida albicans, with an MIC greater than 50 μg/mL frontiersin.org.

The following table summarizes the in vitro antifungal activity of this compound and related chaetoglobosins against various fungal pathogens.

| Compound | Fungal Pathogen | Activity Measurement | Result | Reference(s) |

| This compound | Rhizoctonia solani | MIC | 12.11 µM | researchgate.net |

| Chaetoglobosin D | Coniothyrium diplodiella | Agar-diffusion assay | Active at 20 µ g/disc | nih.gov |

| Chaetoglobosin D | Rhizopus stolonifer | Agar-diffusion assay | Active at 20 µ g/disc | nih.gov |

| Chaetoglobosin D | Cladosporium resinae | Antimicrobial assay | Active | acs.org |

| Chaetoglobosin D | Trichophyton mentagrophytes | Antimicrobial assay | Active | acs.org |

| Chaetoglobosin A | Fusarium sporotrichioides | MIC | 9.45-10.50 µg/mL | nih.gov |

| Chaetoglobosin P | Cryptococcus neoformans | MIC | 6.3 µg/mL (at 37°C) | frontiersin.org |

| Chaetoglobosin P | Aspergillus fumigatus | MIC | 12.5 µg/mL | frontiersin.org |

| Chaetoglobosin P | Candida albicans | MIC | >50 µg/mL | frontiersin.org |

Investigated Molecular Mechanisms of Antifungal Action

The primary molecular mechanism underlying the biological effects of this compound and other chaetoglobosins is their interaction with actin, a critical component of the eukaryotic cytoskeleton. acs.org Chaetoglobosins belong to the broader class of cytochalasans, which are well-documented as potent inhibitors of actin filament dynamics. frontiersin.org

The antifungal action of these compounds stems from their ability to interfere with the assembly and disassembly of actin microfilaments in fungal cells. frontiersin.orgfrontiersin.org They are known to bind to the barbed (growing) end of actin filaments, which prevents the addition of new actin monomers, effectively "capping" the filament and halting its elongation. frontiersin.org This disruption of the actin cytoskeleton interferes with essential cellular processes that depend on actin dynamics, including cell division (cytokinesis), cell polarity, and intracellular transport. frontiersin.org

Research on chaetoglobosin P against Cryptococcus neoformans has provided further insight into this mechanism. A mutant strain of C. neoformans that lacked twinfilin-1, an actin-binding protein, was found to be hypersensitive to chaetoglobosin P. duke.edu This finding supports the hypothesis that the antifungal activity is directly linked to the disruption of actin polymerization. duke.edu Additionally, some studies suggest that the antifungal effects of metabolites from Chaetomium species may also involve the disruption of cell wall and membrane integrity, leading to impaired cell metabolism and inhibited proliferation, although this has not been specifically demonstrated for pure this compound. frontiersin.org

Other Reported Biological Activities of this compound or Related Analogues (e.g., Enzyme Inhibitory, Antimalarial, Antioxidant)

Beyond its antifungal effects, this compound and its analogues have been investigated for a range of other biological activities.

Enzyme Inhibitory Activity : The potential for chaetoglobosins to act as enzyme inhibitors has been explored, particularly concerning acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases like Alzheimer's. mdpi.comwikipedia.org In a study evaluating a series of chaetoglobosins, this compound was isolated, but the potent AChE inhibitory activity was reported for other analogues, such as chaetoglobosin V, which had an IC50 value of 1.31 μM. mdpi.comdntb.gov.ua The specific AChE inhibitory activity of this compound was not highlighted in the reviewed literature.

Antimalarial Activity : The search for novel antimalarial compounds has led to the investigation of various natural products from fungi. mdpi.com While extracts from Chaetomium globosum have shown antiplasmodial activity against Plasmodium falciparum, and chemical analysis suggested the presence of chaetoglobosins, the activity of the purified compounds was not specified. researchgate.netresearchgate.net Other classes of compounds from Chaetomium species, such as chaetoviridin E and chaetoxanthones, have been reported to possess antimalarial properties, but this activity has not been documented for this compound or other chaetoglobosins in the surveyed literature. jmb.or.kr

Antioxidant Activity : this compound has demonstrated significant antioxidant properties. In studies utilizing radical-scavenging assays, this compound was a potent scavenger of both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This activity was found to be stronger than that of the standard antioxidant, vitamin E.

Structure Activity Relationships Sar of Isochaetoglobosin D and Its Analogues

Influence of Macrocyclic Ring Variations on Biological Potency

The macrocyclic ring, typically composed of 11, 13, or 14 atoms, is a defining feature of cytochalasans and a significant determinant of their biological potency. scienceopen.comresearchgate.net Variations in the size, conformation, and substitution pattern of this ring among isochaetoglobosin D and its analogues can lead to dramatic shifts in their activity profiles.

Research on a series of related cytochalasan derivatives isolated from the endophytic fungus Chaetomium globosum QEN-14 provides a clear example of the macrocycle's influence. jmb.or.krmdpi.com In this study, this compound was isolated alongside several new analogues, named cytoglobosins A-G, and the known chaetoglobosin Fex. scispace.comrsc.org When tested for cytotoxicity against the human lung carcinoma cell line (A-549), distinct differences in potency were observed. Cytoglobosins C and D demonstrated moderate cytotoxic activity, whereas this compound and other isolated cytoglobosins were largely inactive at the tested concentrations. jmb.or.krmdpi.comfrontiersin.org This suggests that the specific structural features of the macrocyclic rings in cytoglobosins C and D are more favorable for inducing a cytotoxic response in these cells compared to the macrocycle of this compound.

These findings underscore that even subtle modifications to the macrocyclic ring—such as changes in ring size, the degree of saturation, or the position and nature of substituents—can significantly modulate the compound's ability to interact with its biological target, thereby altering its potency.

Table 1: Cytotoxic Activity of this compound and Related Analogues against A-549 Cancer Cell Line

| Compound | IC₅₀ (µM) against A-549 Cells | Source |

|---|---|---|

| This compound | >10 | rsc.org |

| Cytoglobosin C | 2.26 | jmb.or.krmdpi.com |

| Cytoglobosin D | 2.55 | jmb.or.krmdpi.com |

| Cytoglobosin A | >10 | rsc.org |

| Cytoglobosin B | >10 | rsc.org |

Impact of Perhydro-isoindolone Moiety Modifications on Activity Profiles

Studies on various cytochalasans have revealed several key trends:

Hydroxylation: The hydroxyl group at the C-7 position of the perhydro-isoindolone core is widely considered a critical feature for cytotoxic activity. jmb.or.kr However, further hydroxylation can be detrimental. The introduction of an additional hydroxyl group to create 5,7- or 6,7-diol systems has been shown to result in weak or no bioactivity. mdpi.com This loss of potency is attributed to the conformational changes induced in the perhydro-isoindolone core by the extra hydroxyl group, which likely disrupts the optimal geometry for target binding. mdpi.com

Acetylation: Chemical modification of the C-7 hydroxyl group, such as through acetylation, has been shown to have variable effects, in some cases decreasing and in others increasing the compound's efficacy. mdpi.com This indicates that while the C-7 hydroxyl is important, its interaction with the biological target can be finely tuned by substitution.

Epoxidation: The presence of a C-6/C-7 epoxy group in the perhydro-isoindolone core has been associated with an increase in cytotoxic activity, highlighting another sensitive site for potency modulation. mdpi.com

These findings demonstrate that the substitution pattern on the perhydro-isoindolone moiety is a critical factor governing the activity profiles of this class of compounds.

Elucidation of Key Pharmacophoric Features for Targeted Biological Activities

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. nih.govfiveable.me Based on SAR studies of this compound and its analogues, a general pharmacophore model for cytotoxic activity can be proposed.

The key features include:

The Perhydro-isoindolone Scaffold: This rigid core structure acts as the foundational scaffold, correctly orienting the other functional groups. jmb.or.kr

The C-7 Hydroxyl Group: As previously noted, a hydroxyl group at the C-7 position of the isoindolone core is a consistently important feature for cytotoxicity in many cytochalasans. jmb.or.kr

The Indole Moiety: The (indol-3-yl)methyl group at C-10 is a characteristic feature of chaetoglobosins and is integral to their structure. scienceopen.comresearchgate.net

The Macrocyclic Ring: The macrocycle is not just a passive linker but an active contributor to the pharmacophore. Its specific size, shape, and pattern of functional groups are crucial for modulating the potency and selectivity of the compound. rsc.org

Rational Design Principles for Novel this compound Analogues with Enhanced Potency or Selectivity

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved properties. The goal of rational design is to make targeted, intelligent modifications to a lead compound, like this compound, to enhance its desired biological effects while minimizing others. Key principles for designing novel analogues include:

Conformational Pre-organization: One of the significant advantages of macrocyclic compounds is that their ring structure constrains the molecule into a more limited set of conformations. mdpi.com This pre-organization can lead to higher binding affinity and selectivity for a specific biological target. Future design efforts could focus on synthesizing analogues with altered macrocycle rigidity—for instance, by introducing double or triple bonds or by changing ring size—to "lock" the molecule into a more bioactive conformation.

Targeted Modification of Key Moieties: SAR studies have identified "hotspots" on the this compound scaffold where modifications have a significant effect. The C-7 position on the perhydro-isoindolone core is a prime target. jmb.or.krmdpi.com A rational approach would involve synthesizing a library of analogues with diverse substitutions at this position to optimize interactions with the target protein. Conversely, positions where modification is detrimental, such as the introduction of a second hydroxyl group on the isoindolone core, should be avoided. mdpi.com

Systematic Variation of the Macrocycle: Given the profound influence of the macrocycle on potency, a systematic approach to its modification is a core design principle. rsc.org This could involve altering the ring's length, which has been shown to be a viable strategy in other macrocycle synthesis efforts, or incorporating different functional groups (ketones, ethers, amides) at various positions to probe for new interactions with the target.

Improving Physicochemical Properties: Beyond potency, rational design can aim to improve drug-like properties. Cyclization of a linear precursor into a macrocycle is known to improve properties like metabolic stability and bioavailability. mdpi.com Further modifications to the this compound structure could be designed to enhance these pharmacokinetic parameters, leading to more effective compounds.

Methodological Advances in Isochaetoglobosin D Research

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of isochaetoglobosin D from complex fungal extracts have been made more efficient through the application of advanced chromatographic and spectroscopic methods. nih.goviipseries.org Traditional approaches often involve multiple steps, beginning with open column chromatography on silica (B1680970) gel to achieve initial fractionation of the crude extract. nih.gov However, modern high-resolution techniques are now more commonly employed to obtain pure compounds. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone of this process, particularly in its reversed-phase (RP-HPLC) configuration. iipseries.orgamericanpeptidesociety.org This technique separates compounds based on their hydrophobicity, which is highly effective for complex mixtures of natural products. iipseries.orgamericanpeptidesociety.org The use of innovative stationary phases and the ability to transfer optimized analytical-scale separations to a semi-preparative scale have greatly improved resolution and efficiency. nih.gov Other chromatographic methods like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC) can also be used to separate molecules based on size and charge, respectively, providing complementary purification strategies. americanpeptidesociety.org

Spectroscopic methods are crucial for the characterization of the isolated compounds. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound and identifying any impurities. researchgate.netazooptics.com Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC provide detailed information about the compound's carbon skeleton and the connectivity of its atoms. researchgate.net In one instance, detailed NMR data analysis led to the revision of the initially proposed structure of isochaetoglobosin Db to that of penochalasin C. researchgate.net

Table 1: Key Chromatographic and Spectroscopic Techniques in this compound Research

| Technique | Principle of Separation/Analysis | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Isolation and purification of this compound from fungal extracts. iipseries.orgamericanpeptidesociety.org |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. americanpeptidesociety.org | Primary method for high-resolution purification of this compound. iipseries.org |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. americanpeptidesociety.org | Removal of aggregates and isolation of specific size ranges. americanpeptidesociety.org |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. americanpeptidesociety.org | Purification based on the isoelectric point of the molecule. americanpeptidesociety.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation and purity assessment. researchgate.netazooptics.com |

High-Throughput Screening Methodologies for Biological Activity Assessment In Vitro

High-throughput screening (HTS) has become an indispensable tool in the discovery and characterization of the biological activities of natural products like this compound. bmglabtech.comwikipedia.org This automated process allows for the rapid testing of a large number of compounds against specific biological targets. bmglabtech.comwikipedia.org The primary goal of HTS is to identify "hits" or "leads"—compounds that exhibit a desired effect on a target. bmglabtech.com

The HTS process typically involves several key steps: sample preparation, automation of the assay, robotic handling of microplates, and data acquisition and analysis. bmglabtech.comwikipedia.org Miniaturization of assays into 96-, 384-, or even 1536-well microplates significantly reduces the cost and time required for screening large compound libraries. ox.ac.uk These screenings can be used to assess a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways. bmglabtech.com While HTS provides a rapid initial scan, it is important to note that it does not typically assess properties like toxicity or bioavailability, which require further investigation in later stages of drug discovery. bmglabtech.com

Genetic Engineering and Molecular Biology Approaches for Biosynthetic Pathway Investigation

Understanding the biosynthesis of complex natural products like this compound relies heavily on genetic engineering and molecular biology techniques. frontiersin.org These approaches allow researchers to identify and characterize the genes and enzymes responsible for the compound's production.

Gene Disruption: This technique involves inactivating or "knocking out" a specific gene to observe the effect on the production of the target metabolite. mdpi.com For instance, the disruption of a putative polyketide synthase (PKS) gene, Cgpks11, in Chaetomium globosum led to an increase in the production of chaetoglobosin A, suggesting a competitive relationship between the two biosynthetic pathways. researchgate.net

Heterologous Expression: This powerful technique involves transferring a gene or an entire gene cluster from the original producing organism into a more easily manipulated host organism, such as Escherichia coli or yeast. mdpi.comwikipedia.org This allows for the functional characterization of the genes and the production of the compound in a different biological system. nih.gov Successful heterologous expression can overcome challenges associated with the slow growth or genetic intractability of the native producer. wikipedia.orgnih.gov

RNA Silencing (RNAi): RNA interference is a mechanism of gene silencing where double-stranded RNA (dsRNA) triggers the degradation of a specific messenger RNA (mRNA), thereby preventing the synthesis of the corresponding protein. researchgate.netacademicjournals.orgsciencelearn.org.nz This "knockdown" approach has been used to investigate the function of genes in biosynthetic pathways. researchgate.netresearchgate.net For example, RNA silencing was used to demonstrate the role of the cheA gene, a PKS-NRPS hybrid synthase, in the biosynthesis of chaetoglobosin in Penicillium expansum. researchgate.net

Table 2: Genetic and Molecular Biology Techniques for Biosynthetic Pathway Investigation

| Technique | Description | Application in Cytochalasan Research |

| Gene Disruption (Knockout) | Inactivation of a specific gene to study its function. mdpi.com | Investigating the role of specific PKS genes in Chaetomium globosum. researchgate.net |

| Heterologous Expression | Expression of a gene or gene cluster in a different host organism. mdpi.comwikipedia.org | Characterizing biosynthetic genes and enabling production in model organisms. nih.gov |

| RNA Silencing (RNAi) | Silencing of gene expression by introducing double-stranded RNA. researchgate.netsciencelearn.org.nz | Identifying key enzymes like PKS-NRPS hybrids in chaetoglobosin biosynthesis. researchgate.net |

Computational Chemistry and In Silico Modeling for Structural and Mechanistic Prediction

Computational chemistry and in silico modeling have emerged as powerful predictive tools in the study of natural products. nih.govenamine.net These methods complement experimental data by providing insights into molecular structure, stability, and reaction mechanisms. kallipos.gr

In the context of this compound, computational approaches have been used to refine its structural determination. For example, quantum-chemical calculations using time-dependent density functional theory (TD-DFT) were employed in combination with experimental data to determine the relative and absolute configurations of related compounds. researchgate.net Molecular dynamics simulations can be used to explore the conformational flexibility of complex molecules and their interactions with biological targets. manchester.ac.uk Furthermore, in silico models can be used to predict the binding of small molecules to protein targets, aiding in the identification of potential mechanisms of action and in the design of new bioactive compounds. frontiersin.orgnih.gov The use of these computational tools helps to accelerate the research process by focusing experimental efforts on the most promising avenues. nih.gov

Future Perspectives and Critical Research Gaps for Isochaetoglobosin D

Deepening the Understanding of Molecular Mechanisms of Action beyond Initial Observations

The current knowledge of isochaetoglobosin D's mechanism of action is largely confined to its observed cytotoxic effects. To advance its development as a potential therapeutic agent, a deeper mechanistic understanding is imperative. Chaetoglobosins, as a class, are known to interact with the actin cytoskeleton, leading to disruptions in cellular processes like division and motility. For instance, chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells through the generation of reactive oxygen species (ROS) and modulation of the MAPK/PI3K-AKT-mTOR signaling pathway nih.govnih.gov.

Future research should investigate whether this compound shares these mechanisms or possesses unique cellular targets. Key research questions that need to be addressed include:

Actin Cytoskeleton Interaction: Does this compound directly bind to actin, and if so, what are the specific binding sites and the conformational changes induced?

Apoptosis Induction: What are the specific apoptotic pathways triggered by this compound? Does it activate the intrinsic (mitochondria-dependent) or extrinsic (death receptor-mediated) pathways? frontiersin.org

Signaling Pathway Modulation: Beyond the general cytotoxicity, which specific signaling cascades are perturbed by this compound? Investigating its effects on key cancer-related pathways such as MAPK, PI3K/Akt, and Wnt/β-catenin is crucial.

A thorough investigation into these areas will provide a more detailed molecular picture of this compound's activity and inform its potential therapeutic applications.

Exploration of Underexplored Fungal Symbionts and Ecological Niches for Novel this compound Analogues

The discovery of novel natural products is often linked to the exploration of unique ecological niches. While Chaetomium globosum is a well-known producer of a wide array of chaetoglobosins, there is a vast, untapped diversity of fungi in underexplored environments that could yield novel analogues of this compound with improved therapeutic properties. nih.govwikipedia.orgresearchgate.netnih.gov

Future bioprospecting efforts should focus on:

Marine Ecosystems: Marine-derived fungi, particularly those associated with sponges and mangroves, have proven to be a rich source of novel bioactive compounds. nih.govmdpi.com The isolation of this compound from the marine-derived fungus Emericellopsis sp. underscores the potential of this environment. nih.gov

Endophytic Fungi: Endophytes, fungi that reside within plant tissues, represent another promising frontier for the discovery of new chaetoglobosins. mdpi.commdpi.comnih.gov The unique symbiotic relationship between endophytes and their host plants can lead to the production of structurally diverse secondary metabolites.

Extremophilic Fungi: Fungi thriving in extreme environments (extremophiles), such as deep-sea vents, hypersaline waters, or arid deserts, have evolved unique metabolic pathways to survive. nih.gov These organisms may produce structurally novel this compound analogues with enhanced stability or bioactivity.

Systematic screening of fungal isolates from these environments, coupled with modern analytical techniques, could significantly expand the chemical diversity of the chaetoglobosin family.

Development of Efficient Synthetic and Semi-synthetic Strategies for Accessing Complex Analogues for SAR Studies

The structural complexity of this compound presents a significant challenge for chemical synthesis. However, to fully explore its therapeutic potential, the development of efficient synthetic and semi-synthetic strategies is crucial for generating analogues for structure-activity relationship (SAR) studies.

Key areas for future development include:

Total Synthesis: While the total synthesis of complex cytochalasans has been achieved, a route specific to this compound is yet to be reported. nih.govnih.govnih.govpnas.orgacs.orgsemanticscholar.orgresearchgate.netacs.org Developing a convergent and stereoselective total synthesis would not only confirm its absolute stereochemistry but also provide a platform for creating analogues with modifications at various positions.

Semi-synthesis: Utilizing the naturally produced this compound as a starting material, semi-synthetic approaches can be employed to introduce chemical modifications. This would allow for a more rapid exploration of the SAR, identifying key functional groups responsible for its bioactivity.

SAR Studies: A systematic SAR study is needed to understand how modifications to the isoindolone core, the macrocyclic ring, and the indole moiety affect cytotoxicity and target specificity. nih.gov This knowledge is essential for designing new analogues with improved efficacy and reduced off-target effects.

The following table outlines potential synthetic strategies and their objectives:

| Synthetic Strategy | Objective | Key Challenges |

| Total Synthesis | Provide access to unnatural enantiomers and diastereomers. Enable significant structural modifications. | High number of stereocenters, macrocycle formation. |

| Semi-synthesis | Rapidly generate a library of analogues for SAR studies. | Selective modification of a complex scaffold. |

| Convergent Synthesis | Efficiently assemble the molecule from smaller, pre-synthesized fragments. | Development of key bond-forming reactions. |

Integration of Omics Data (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Biosynthetic and Mechanistic Insights

The advent of "omics" technologies provides a powerful toolkit for gaining a holistic understanding of the biosynthesis and mechanism of action of natural products like this compound.

Future research should focus on integrating multi-omics data to:

Genomics: The genome of Chaetomium globosum has been sequenced, providing a foundation for identifying the biosynthetic gene cluster (BGC) responsible for this compound production. nih.govresearchgate.netmdpi.comnih.govbroadinstitute.org Detailed bioinformatic analysis of the BGC can provide insights into the enzymatic machinery involved in its assembly.

Transcriptomics: By analyzing the transcriptome of the producing fungus under different culture conditions, it is possible to identify the genes that are co-regulated with this compound production. This can help to elucidate the regulatory networks governing its biosynthesis. nih.govnih.gov

Proteomics: Proteomic analysis can identify the proteins that are differentially expressed in the presence of this compound, providing clues about its cellular targets and mechanisms of action.

Metabolomics: Metabolomic profiling of the producing fungus can reveal the metabolic pathways that are interconnected with this compound biosynthesis. semanticscholar.orgnih.govnih.govmdpi.comphytojournal.com Furthermore, metabolomics can be used to identify novel, structurally related analogues.

The integration of these omics datasets will not only provide a comprehensive picture of this compound's biology but also open up new avenues for metabolic engineering to enhance its production and for the discovery of novel derivatives.

Q & A

Q. Methodological Considerations :

- Cell Line Validation : Use authenticated lines (e.g., ATCC-certified H292) to ensure reproducibility.

- Dose-Response Curves : Include at least five concentrations in triplicate to calculate IC₅₀ accurately.

How can researchers resolve contradictions in reported structural data of this compound derivatives?

Advanced Research Question

Discrepancies often arise from misassignment of stereochemistry or cyclization patterns. A multi-technique approach is critical:

Cross-validate NMR data : Compare COSY and HMBC correlations across studies. For instance, conflicting NH group assignments in isochaetoglobosin Db were resolved by analyzing biosynthetic pathways of related cytochalasans .

Biosynthetic Context : Consider precursor molecules (e.g., penochalasin C) to infer plausible structural modifications .

Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental data.

Example : The revised structure of isochaetoglobosin Db clarified the position of a methyl group (C-20) via HMBC correlations to adjacent carbons .

What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound?

Advanced Research Question

SAR studies focus on functional group modifications and comparative bioactivity:

Synthetic Derivatization : Modify hydroxyl or methyl groups to assess their role in cytotoxicity.

Comparative Assays : Test structurally similar compounds (e.g., penochalasin C) to identify pharmacophores. Isochaetoglobosin Db’s activity (IC₅₀ 3.5 μM) versus inactive cytoglobosin Ab highlights the importance of a specific macrocyclic ring .

Molecular Docking : Map interactions with putative targets (e.g., tubulin) to explain potency differences.

Key Consideration : Ensure purity (>95% by HPLC) to avoid confounding results from impurities.

How do researchers ensure reproducibility in studies on this compound's bioactivity?

Advanced Research Question

Reproducibility requires rigorous documentation and standardization:

Detailed Protocols : Publish full experimental conditions (e.g., cell culture media, incubation time) in supplementary materials .

Compound Purity : Characterize purity via HPLC and NMR (e.g., absence of solvent peaks in DMSO-d₆ spectra) .

Data Transparency : Share raw NMR spectra, HR-ESI-MS data, and dose-response curves in repositories.

Example : The cytotoxicity of isochaetoglobosin Db was replicated across three independent experiments, with SEM <10% .

What strategies are recommended for elucidating the biosynthetic pathways of this compound?

Advanced Research Question

Biosynthetic studies combine genomic and isotopic labeling techniques:

Gene Cluster Analysis : Identify polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes in the fungal genome.

Isotopic Tracers : Feed ¹³C-labeled precursors (e.g., acetate) to track incorporation into the macrocyclic skeleton.

Enzyme Knockouts : Disrupt candidate genes to observe metabolic intermediates.

Key Insight : Isochaetoglobosin Db’s structure suggests a hybrid PKS-NRPS pathway, common in cytochalasan biosynthesis .

How should researchers design experiments to assess the cytotoxic mechanisms of this compound?

Advanced Research Question

Mechanistic studies require multi-omics and cell biology approaches:

Transcriptomics : Profile gene expression changes in treated cells (e.g., apoptosis-related genes).

Flow Cytometry : Measure cell cycle arrest (e.g., G2/M phase blockage).

Immunoblotting : Detect protein markers (e.g., caspase-3 cleavage for apoptosis).

Note : Pair mechanistic data with structural insights to link specific functional groups to biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.